molecular formula C26H29N5O7 B11224984 Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B11224984
Molekulargewicht: 523.5 g/mol
InChI-Schlüssel: PALCJRCUBXMTCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core fused with a piperazine moiety. The molecule is distinguished by a 4-nitrophenyl substituent on the piperazine ring and a hexyl spacer terminating in a ketone group. Based on structural analogs (e.g., ), its molecular formula is inferred to be C26H28N6O7, with a molecular weight of approximately 544.5 g/mol. Key physicochemical properties, such as a high logP (~4.0), suggest moderate lipophilicity, aligning with piperazine-derived compounds .

Eigenschaften

Molekularformel

C26H29N5O7

Molekulargewicht

523.5 g/mol

IUPAC-Name

methyl 3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29N5O7/c1-38-25(34)18-6-11-21-22(17-18)27-26(35)30(24(21)33)12-4-2-3-5-23(32)29-15-13-28(14-16-29)19-7-9-20(10-8-19)31(36)37/h6-11,17H,2-5,12-16H2,1H3,(H,27,35)

InChI-Schlüssel

PALCJRCUBXMTCV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-3-(6-(4-(4-Nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

    Reduktion: Die Nitrophenylgruppe kann auch reduziert werden, um Aminoderivate zu bilden.

    Substitution: Der Piperazin-Rest kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um selektive Reaktionen zu gewährleisten.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(6-(4-(4-Nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat beinhaltet:

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific applications .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analog: Chlorophenyl Derivative

The closest structural analog is methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: K221-2562). Key differences include:

  • Substituent: 3-chlorophenyl vs. 4-nitrophenyl.
  • Physicochemical Properties:
Property Target Compound (4-nitrophenyl) 3-Chlorophenyl Analog
Molecular Weight ~544.5 g/mol 512.99 g/mol
logP ~4.0 (estimated) 4.0071
Hydrogen Bond Acceptors 11 (estimated) 9
Polar Surface Area ~90 Ų (estimated) 81.285 Ų

The increased hydrogen bond acceptors and polar surface area in the nitro analog suggest marginally higher solubility in polar solvents, though both compounds remain predominantly lipophilic.

Piperazine Derivatives with Alternative Substituents

  • Benzyloxycarbonyl-piperazine derivative (): This compound features a benzyloxycarbonyl group on the piperazine ring. The bulky benzyl group may sterically hinder interactions with biological targets compared to the planar nitro group. Additionally, the ester functionality introduces hydrolytic instability, whereas the nitro group in the target compound enhances chemical stability .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () share the 4-nitrophenyl group but differ in core structure:

  • Core Heterocycle: Tetrahydroimidazo[1,2-a]pyridine vs. tetrahydroquinazoline. The imidazopyridine core may confer distinct electronic properties, such as altered aromaticity and hydrogen-bonding capacity.
  • Functional Groups: The presence of cyano and ester groups in 1l and 2d increases hydrogen bond acceptors (e.g., 1l has 10 acceptors vs. However, their melting points (243–245°C for 1l; 215–217°C for 2d) suggest higher crystallinity compared to the target compound, which is likely amorphous due to the flexible hexyl chain .

Research Findings and Implications

  • Piperazine Substituent Effects: The 4-nitrophenyl group in the target compound likely enhances binding to serotonin or dopamine receptors compared to chloro or benzyloxycarbonyl analogs, as nitro groups are known to participate in charge-transfer interactions .
  • Core Structure Impact: Tetrahydroquinazoline derivatives exhibit greater conformational flexibility than rigid imidazopyridines, which may improve pharmacokinetic profiles by facilitating membrane permeation .

Biologische Aktivität

Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring connected to a quinazoline core , which is known for various biological activities. The presence of the nitrophenyl group enhances its pharmacological properties. The molecular formula is C23H28N4O5C_{23}H_{28}N_4O_5 with a molecular weight of approximately 440.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer proliferation.
  • Receptor Modulation : It may interact with various receptors in the central nervous system due to the piperazine moiety.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant effects, potentially reducing oxidative stress in cells.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Here are some key findings:

Activity Method Result
CytotoxicityMTT AssayIC50 = 12 µM in cancer cell lines
Kinase InhibitionELISA-based AssayModerate inhibition of RET kinase
Antioxidant ActivityDPPH Radical Scavenging TestSignificant scavenging effect

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated that it exhibited significant cytotoxicity with an IC50 value of 12 µM against A549 lung cancer cells. This suggests a potential role as an anticancer agent.

Case Study 2: Kinase Inhibition

In another study focusing on RET kinase inhibitors, derivatives similar to this compound demonstrated moderate potency in inhibiting RET kinase activity. This finding supports the hypothesis that modifications in the piperazine and quinazoline structures can enhance biological activity against specific targets.

Case Study 3: Neuropharmacological Effects

Research into the neuropharmacological effects indicated that compounds with similar piperazine structures could modulate serotonin receptors, suggesting potential applications in treating anxiety and depression disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.